molecular formula C8H4F2N2O2S B1414978 5,5-Difluoro-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine CAS No. 350684-65-0

5,5-Difluoro-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine

Cat. No. B1414978
CAS RN: 350684-65-0
M. Wt: 230.19 g/mol
InChI Key: HJFWUSQQWRARDW-UHFFFAOYSA-N
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Description

5,5-Difluoro-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine is a useful research compound. Its molecular formula is C8H4F2N2O2S and its molecular weight is 230.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ring Contraction and Photoreactions

  • Ring Contraction via Photoinduced Rearrangement : A study by Dura and Paquette (2006) explored the ring contraction of bridgehead sultams, a process which could be relevant to the compound . They found that triplet-sensitized irradiation in acetone solution leads to specific structural transformations, suggesting a pathway for achieving ring contraction in similar compounds (Dura & Paquette, 2006).

  • Synthesis of Anellated Pyranose Derivatives : Gomez et al. (1999) reported on the synthesis of various derivatives based on levoglucosenone. Their work on creating different cyclic structures may provide insights into the synthesis and applications of similar tricyclic compounds (Gomez et al., 1999).

Structural Studies and X-ray Crystallography

  • X-ray Crystal Structure Analysis : Padwa et al. (1972) conducted an X-ray crystallography study on a 2-benzazocine derivative. Their work illustrates the importance of structural analysis in understanding the properties of complex cyclic compounds (Padwa et al., 1972).

Synthesis and Reactivity

  • Novel Bridged Urea Derivatives : Alexeev et al. (2019) investigated the synthesis of bridged tricyclic ureas, highlighting the potential for creating new compounds with unique properties (Alexeev et al., 2019).

  • Alkaline Degradation and Resynthesis : Kang, Sen, and Thyagarajan (1973) studied the alkaline degradation of tetraazahomoadamantane derivatives, leading to insights into the reactivity and potential applications of such compounds (Kang, Sen, & Thyagarajan, 1973).

Heterocyclic Systems

  • Formation of New Heterocyclic Systems : Donchak et al. (1984) explored the interaction of semicyclic diketones with bifunctional nucleophiles, leading to the formation of new heterocyclic systems. This research may offer insights into the synthesis of similar compounds (Donchak et al., 1984).

properties

IUPAC Name

2,2-difluoro-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2N2O2S/c9-8(10)13-4-1-3-6(2-5(4)14-8)15-7(11)12-3/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFWUSQQWRARDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC3=C1OC(O3)(F)F)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

350684-65-0
Record name 5,5-difluoro-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,11-tetraen-11-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-Difluoro-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine
Reactant of Route 2
Reactant of Route 2
5,5-Difluoro-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine
Reactant of Route 3
Reactant of Route 3
5,5-Difluoro-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5,5-Difluoro-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine
Reactant of Route 5
Reactant of Route 5
5,5-Difluoro-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine
Reactant of Route 6
5,5-Difluoro-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine

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